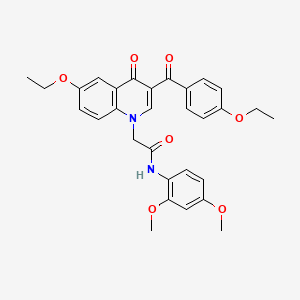

N-(2,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Description

N-(2,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a quinolin-4-one derivative featuring a 2,4-dimethoxyphenyl acetamide moiety. The quinoline core is substituted at position 3 with a 4-ethoxybenzoyl group and at position 6 with an ethoxy group.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O7/c1-5-38-20-9-7-19(8-10-20)29(34)24-17-32(26-14-12-22(39-6-2)15-23(26)30(24)35)18-28(33)31-25-13-11-21(36-3)16-27(25)37-4/h7-17H,5-6,18H2,1-4H3,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNGLSVTHSXATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=C(C=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This detailed article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a quinoline moiety, which is known for its diverse pharmacological properties. The molecular formula is , indicating a complex arrangement conducive to various interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The quinoline structure is known to inhibit enzymes involved in various metabolic pathways. This inhibition can lead to altered cellular functions and therapeutic effects against diseases such as cancer and infections.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, potentially reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with chronic diseases.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neurological health.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 8.3 |

| A549 (Lung Cancer) | 15.0 |

These values suggest significant potency compared to standard chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several pathogens. In vitro studies report the following minimum inhibitory concentrations (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate a promising spectrum of activity against both bacterial and fungal infections.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 breast cancer cells. The study demonstrated that treatment with the compound resulted in significant apoptosis (programmed cell death), mediated through the activation of caspase pathways.

Case Study 2: Antimicrobial Action

In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against clinical isolates of Staphylococcus aureus. The findings revealed that it effectively inhibited biofilm formation, a critical factor in the pathogenicity of this bacterium.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations: Quinolinone vs. Quinazolinone

The target compound’s quinolin-4-one core distinguishes it from quinazolin-4-one derivatives (e.g., compounds in ). Quinazolinones lack the fused benzene ring of quinolinones, altering electronic properties and hydrogen-bonding capacity. For example:

- N-(2-Hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4e, ): Exhibits a quinazolinone core with a hydroxyphenyl acetamide group.

- N-(2,4-Dimethoxyphenyl)-2-(2-oxo-2H-chromen-3-yl)acetamide (14, ): Contains a coumarin (chromen-2-one) core instead of quinolinone, highlighting how core modifications influence π-π stacking interactions in target binding .

Table 1: Core Structure Comparison

Substituent Effects on Bioactivity

A. Position 3 Substitutions

The 3-(4-ethoxybenzoyl) group in the target compound contrasts with sulfonyl or thioether groups in analogues:

- N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide (): Differs by a 6-fluoro substituent instead of ethoxy, which may enhance metabolic stability but reduce solubility .

B. Position 6 Substitutions

The 6-ethoxy group in the target compound is replaced in analogues with halogens or methyl groups:

- Compound 8c (): 6-Chloro substitution on quinazolinone increases electrophilicity, possibly enhancing antibacterial activity but raising toxicity risks .

Table 2: Substituent Impact on Properties

Pharmacokinetic and Pharmacodynamic Profiles

- Compounds: Phthalimide-quinazolinone hybrids (e.g., 1a, 2) demonstrated favorable intestinal absorption and BBB permeability due to balanced lipophilicity (LogP ~3.0–3.5).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.